Cas no 1226435-02-4 (N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide)

N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a fluorinated pyrimidine derivative designed for targeted pharmacological applications. Its molecular structure incorporates a 3-fluorophenyl moiety and a methyl-substituted piperidine-pyrimidine core, contributing to enhanced binding affinity and metabolic stability. The compound's acetamide linkage and ether bridge optimize solubility and bioavailability, making it suitable for further development in medicinal chemistry. Its fluorine substitution improves selectivity, while the methylpiperidine group enhances lipophilicity, facilitating membrane permeability. This compound serves as a promising scaffold for the synthesis of bioactive molecules, particularly in the exploration of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications in structure-activity relationship studies.
N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide structure
1226435-02-4 structure
商品名:N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
CAS番号:1226435-02-4
MF:C19H23FN4O2
メガワット:358.409927606583
CID:5393993

N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 化学的及び物理的性質

名前と識別子

    • N-(3-Fluorophenyl)-2-[[6-methyl-2-(3-methyl-1-piperidinyl)-4-pyrimidinyl]oxy]acetamide
    • N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
    • インチ: 1S/C19H23FN4O2/c1-13-5-4-8-24(11-13)19-21-14(2)9-18(23-19)26-12-17(25)22-16-7-3-6-15(20)10-16/h3,6-7,9-10,13H,4-5,8,11-12H2,1-2H3,(H,22,25)
    • InChIKey: YBQVCCACRXRLSQ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC(F)=C1)(=O)COC1C=C(C)N=C(N2CCCC(C)C2)N=1

じっけんとくせい

  • 密度みつど: 1.235±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 11.69±0.70(Predicted)

N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3398-5229-10μmol
N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
1226435-02-4
10μmol
$69.0 2023-09-10
Life Chemicals
F3398-5229-2μmol
N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
1226435-02-4
2μmol
$57.0 2023-09-10
Life Chemicals
F3398-5229-1mg
N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
1226435-02-4
1mg
$54.0 2023-09-10
Life Chemicals
F3398-5229-5mg
N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
1226435-02-4
5mg
$69.0 2023-09-10
Life Chemicals
F3398-5229-10mg
N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
1226435-02-4
10mg
$79.0 2023-09-10
Life Chemicals
F3398-5229-5μmol
N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
1226435-02-4
5μmol
$63.0 2023-09-10
Life Chemicals
F3398-5229-2mg
N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
1226435-02-4
2mg
$59.0 2023-09-10
Life Chemicals
F3398-5229-3mg
N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
1226435-02-4
3mg
$63.0 2023-09-10
Life Chemicals
F3398-5229-4mg
N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
1226435-02-4
4mg
$66.0 2023-09-10

N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 関連文献

N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamideに関する追加情報

Introduction to N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide and Its Significance in Modern Chemical Biology

N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with a CAS number of 1226435-02-4, represents a fascinating compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple functional groups, including a fluorophenyl moiety and a pyrimidine ring, contributes to its unique chemical properties and biological activities.

The fluorophenyl group is particularly noteworthy, as fluorine substitution in aromatic rings is known to enhance metabolic stability and binding affinity in drug molecules. This feature has made such compounds valuable in the development of targeted therapies. In contrast, the pyrimidine core is a common scaffold in numerous bioactive molecules, including antiviral and anticancer agents. The combination of these elements in N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide suggests a multifaceted role in biological processes.

Recent advancements in chemical biology have highlighted the importance of structure-activity relationships (SARs) in optimizing drug candidates. The compound's architecture, featuring an acetylamide linkage and a hydroxyl group connected to the pyrimidine ring, provides multiple sites for chemical modification. This flexibility allows researchers to fine-tune its pharmacological properties, making it a promising candidate for further investigation.

In the context of contemporary research, N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been explored for its potential role in modulating enzyme activity. Specifically, studies have indicated that the pyrimidine moiety may interact with key enzymes involved in cellular signaling pathways. This interaction could lead to novel therapeutic strategies for diseases such as cancer and inflammation. The methylpiperidine group further enhances its potential by contributing to solubility and bioavailability, critical factors for drug efficacy.

The synthesis of this compound involves sophisticated organic chemistry techniques, reflecting the meticulous approach required in modern pharmaceutical research. The process typically begins with the preparation of key intermediates, such as 3-fluorobenzoyl chloride and 6-methylpyrimidine derivatives. These intermediates are then coupled through nucleophilic substitution reactions to form the acetylamide linkage. Subsequent functionalization introduces the hydroxyl group and the piperidine moiety, resulting in the final structure.

Evaluation of N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been conducted using both computational modeling and experimental methods. Computational studies have provided insights into its molecular interactions and binding affinities with biological targets. These simulations have been instrumental in predicting potential side effects and optimizing dosages. Experimental validation through cell-based assays and animal models has further corroborated these findings, reinforcing the compound's therapeutic promise.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their ability to influence electronic properties and metabolic pathways has led to numerous successful drug candidates. In N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, the fluorine atom is strategically positioned to enhance binding interactions while minimizing off-target effects. This balance is crucial for developing safe and effective therapeutics.

The compound's potential extends beyond traditional pharmaceutical applications. Researchers are exploring its use in diagnostic imaging and as a tool for understanding complex biological networks. The ability to modulate enzyme activity with high precision makes it an invaluable asset in studying disease mechanisms at a molecular level.

In conclusion, N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide represents a significant advancement in chemical biology and drug discovery. Its unique structural features, combined with promising preclinical data, position it as a cornerstone compound for future research. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly vital role in developing innovative therapeutic strategies.

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